Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

CAS No.:

Cat. No.: VC13792232

Molecular Formula: C11H21IO4

Molecular Weight: 344.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21IO4 |

|---|---|

| Molecular Weight | 344.19 g/mol |

| IUPAC Name | tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate |

| Standard InChI | InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 |

| Standard InChI Key | JRCSJYWWTTWDOR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCI |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCI |

Introduction

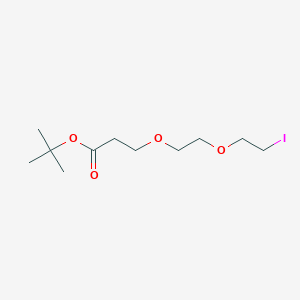

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

-

A tert-butyl ester group (-OC(O)C(CH₃)₃) at the terminal position, which acts as a protecting group for carboxylic acids.

-

A PEG-like diethylene glycol chain (-OCH₂CH₂OCH₂CH₂-) that enhances solubility and flexibility.

-

An iodinated ethoxy group (-OCH₂CH₂I) at the distal end, providing a reactive site for nucleophilic substitution .

The IUPAC name, tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate, systematically describes this arrangement .

Structural Identifiers

-

SMILES: CC(C)(C)OC(=O)CCOCCOCCI

-

InChI Key: JRCSJYWWTTWDOR-UHFFFAOYSA-N

These identifiers facilitate precise database searches and computational modeling.

Table 1: Key Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁IO₄ | |

| Molecular Weight | 344.19 g/mol | |

| CAS Number | 1938057-43-2 | |

| XLogP3 | 1.8 | |

| Rotatable Bond Count | 10 |

Physicochemical Properties

Computed Properties

PubChem-derived data highlight critical physicochemical parameters:

-

Hydrogen Bond Donor/Acceptor Count: 0 donors, 4 acceptors, reflecting the absence of acidic protons and the presence of ether and ester oxygen atoms .

-

Topological Polar Surface Area (TPSA): 44.8 Ų, indicative of moderate polarity influenced by the ether and ester groups .

-

XLogP3: 1.8, suggesting moderate lipophilicity, suitable for balancing solubility and membrane permeability in drug design .

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are not provided in the cited sources, the compound’s structure predicts:

-

¹H NMR: Signals for tert-butyl (δ ~1.2 ppm), methylene groups in the PEG chain (δ ~3.5–3.7 ppm), and the iodinated ethoxy group (δ ~3.1–3.3 ppm).

-

IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Reactivity and Synthetic Utility

Nucleophilic Substitution

The iodinated ethoxy group (-OCH₂CH₂I) is highly susceptible to nucleophilic displacement. Common reactions include:

-

Alkoxyde Substitution: Reaction with alkoxides (RO⁻) yields ether derivatives, useful for extending PEG chains.

-

Aminolysis: Treatment with amines (RNH₂) produces aminoethoxy analogs, pivotal in peptide coupling .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl/EtOAc) or basic (e.g., NaOH/THF) conditions to generate 3-(2-(2-iodoethoxy)ethoxy)propanoic acid. This deprotection step is critical for introducing carboxylic acid functionalities in prodrugs or polymers .

Oxidative and Reductive Pathways

-

Oxidation: The PEG chain may oxidize to form carbonyl derivatives under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the tert-butyl group limits this reactivity.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization .

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaOCH₃, DMF, 60°C | tert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate |

| Ester Hydrolysis | 1M HCl, EtOAc, reflux | 3-(2-(2-Iodoethoxy)ethoxy)propanoic acid |

| Reduction | LiAlH₄, THF, 0°C → RT | 3-(2-(2-Iodoethoxy)ethoxy)propan-1-ol |

While specific toxicity data are unavailable in the cited sources, general precautions for iodinated compounds apply:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume